molecular formula C5H8F3NO2 B1295697 2-Amino-5,5,5-trifluoropentanoic acid CAS No. 2365-80-2

2-Amino-5,5,5-trifluoropentanoic acid

Cat. No. B1295697
CAS RN: 2365-80-2
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid, which is part of a broader class of compounds known for their unique properties and potential applications in medicinal chemistry and drug design. Fluorinated amino acids like 2-amino-5,5,5-trifluoropentanoic acid are of particular interest due to their ability to influence the physicochemical properties of peptides and proteins, such as stability and bioavailability .

Synthesis Analysis

The synthesis of fluorinated amino acids can be achieved through various methods. One approach is the solvent-controlled asymmetric Strecker reaction, which has been used to create stereoselective alpha-trifluoromethylated alpha-amino acids. The stereoconfiguration of these compounds can be well-controlled by using different solvents, leading to the synthesis of optically active compounds like (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid . Another method involves the oxazoline-oxazinone oxidative rearrangement, which has been applied to synthesize (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly alter the chemical behavior of these molecules. The incorporation of fluorine atoms can affect bond lengths, bond angles, and other structural parameters, which in turn can influence the overall conformation and stability of the amino acid and its derivatives .

Chemical Reactions Analysis

Fluorinated amino acids can participate in a variety of chemical reactions. For instance, the preparation of 2-fluoro and difluoro-3-amino carboxylic acid derivatives has been described, with a focus on the stereochemical outcomes of reactions involving (diethylamino)sulfur trifluoride (DAST) . Additionally, 2-trifluoromethyl-substituted amino acids have been used as building blocks for the synthesis of various biologically active structures, including ureas, thioureas, and isocyanatoalkanoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make them valuable in the design of peptides and drugs with improved pharmacokinetic profiles. The compounds and intermediates in the synthesis of these amino acids are often characterized by techniques such as IR, NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : The compound is used in the synthesis of pharmaceuticals . The introduction of fluorinated groups into a drug candidate molecule usually leads to greater metabolic stability, activity, and overall favorable pharmacokinetics .
    • Method : This work reports an operationally convenient 20 g scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via dynamic kinetic resolution of the corresponding racemate .
    • Results : The successful synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via dynamic kinetic resolution of the corresponding racemate has been reported .
  • Structural Modification of Natural Products

    • Application : Amino acids, including 2-Amino-5,5,5-trifluoropentanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
    • Method : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
    • Results : The application of amino acids in the structural modification of natural products has been summarized in a review .

Safety And Hazards

The safety data sheet for 2-amino-5,5,5-trifluoropentanoic acid hydrochloride suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950040
Record name 5,5,5-Trifluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5,5-trifluoropentanoic acid

CAS RN

2365-80-2, 27322-15-2
Record name 2365-80-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5,5-Trifluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoro-DL-norvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
H Mei, J Han, R Takeda, T Sakamoto, T Miwa… - ACS …, 2019 - ACS Publications
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution | ACS Omega ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 22 pubs.acs.org
J Han, R Takeda, X Liu, H Konno, H Abe, T Hiramatsu… - Molecules, 2019 - mdpi.com
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in the drug design. Here, we disclose a method …
Number of citations: 11 www.mdpi.com
Y Zou, J Han, AS Saghyan, AF Mkrtchyan, H Konno… - Molecules, 2020 - mdpi.com
Tailor-made amino acids are indispensable structural components of modern medicinal chemistry and drug design. Consequently, stereo-controlled preparation of amino acids is the …
Number of citations: 40 www.mdpi.com
Q Chen, XL Qiu, FL Qing - Journal of Fluorine Chemistry, 2007 - Elsevier
3,3,3-Trifluoropropynyllithium, in situ generated by treatment of 2-bromo-3,3,3-trifluoro-1-propene 1 with 2.0equiv. of LDA at −78C, was trapped with d-glyceraldimine 2 to give …
Number of citations: 11 www.sciencedirect.com
AE Sorochinsky, H Ueki, JL Aceña, TK Ellis… - Journal of Fluorine …, 2013 - Elsevier
Several ω-CF 3 -substituted α-amino acids have been prepared in optically pure form via two complementary approaches. Racemic fluorinated derivatives of 2-aminobutanoic acid, …
Number of citations: 44 www.sciencedirect.com
NV Stoletova, AD Moshchenkov… - Helvetica Chimica …, 2021 - Wiley Online Library
Perfluoroalkylated α‐amino acids (PFAAs) are a unique class of compounds for biochemistry and pharmaceutical science. In this context, we report the successful intermolecular …
Number of citations: 8 onlinelibrary.wiley.com
H Kohls, F Steffen-Munsberg, M Höhne - Current opinion in chemical …, 2014 - Elsevier
Recent achievements in developing the biocatalytic toolbox for chiral amine synthesis - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign …
Number of citations: 265 www.sciencedirect.com
AS Bommarius, SK Au - cpd.gatech.edu
General Introduction α-Keto acids can be reductively aminated to α-amino acids via amino acid dehydrogenase catalysis, with NAD (P) H as cofactor. The nitrogen source for the amine …
Number of citations: 0 cpd.gatech.edu
Z Yin, W Hu, W Zhang, H Konno, H Moriwaki, K Izawa… - Amino Acids, 2020 - Springer
Amino acids (AAs) are among a handful of paramount classes of compounds innately involved in the origin and evolution of all known life-forms. Along with basic scientific explorations, …
Number of citations: 31 link.springer.com
VP Kukhar, AE Sorochinsky… - Future Medicinal …, 2009 - Future Science
Naturally occurring compounds containing a CF bond are extremely rare; only a handful of fluorine-containing carboxylic acids have been described so far. By contrast, man-made …
Number of citations: 113 www.future-science.com

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